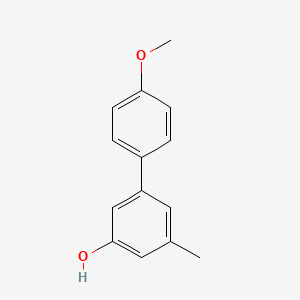

5-(4-Methoxyphenyl)-3-methylphenol

Description

5-(4-Methoxyphenyl)-3-methylphenol is a phenolic compound characterized by a methoxy-substituted phenyl group at the 5-position and a methyl group at the 3-position of the phenol core. The 4-methoxyphenyl group is a recurring pharmacophore in medicinal chemistry, contributing to enhanced solubility and binding interactions with biological targets .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-7-12(9-13(15)8-10)11-3-5-14(16-2)6-4-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACYXPUYHOGBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683735 | |

| Record name | 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408312-74-3 | |

| Record name | 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, which is then oxidized to the desired phenol. Another approach involves the methylation of 5-(4-hydroxyphenyl)-3-methylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 5-(4-Methoxyphenyl)-3-methylphenol typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methylphenol has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methylphenol involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as lipoxygenases, by binding to their active sites and preventing substrate binding. This inhibition can lead to reduced production of inflammatory mediators and other bioactive compounds .

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl moiety is critical for binding to enzymes like ALOX15 and cholinesterases, as seen in triazole derivatives .

- Methyl groups at the 3-position (as in 5-(4-Methoxyphenyl)-3-methylphenol) may enhance steric hindrance, affecting substrate selectivity in enzyme inhibition compared to bulkier substituents (e.g., phenyl groups in triazoles) .

Enzyme Inhibition

- ALOX15 Inhibition: Compound 1 (5-(4-Methoxyphenyl)-1H-indole derivative): IC₅₀(LA) = 0.032 μM; high selectivity for linoleic acid (LA) over arachidonic acid (AA) . Compound 3 (imidazole derivative): IC₅₀(LA) = 0.010 μM; weaker inhibition compared to indole analogs due to altered enzyme-inhibitor interactions .

Antimicrobial and Anticancer Activity

- Triazole-thiols (HAS-D1 to HAS-D6) : Exhibit antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 4–32 µg/mL .

- Oxadiazole-thiol derivatives : Demonstrated cytotoxicity against PANC-1 (IC₅₀: 4.6 μM) and HepG2 (IC₅₀: 2.2 μM) cell lines, outperforming 5-FU in some cases .

Physicochemical Properties

Research Implications and Gaps

- Structural Optimization : Substitution at the 5-position with electron-donating groups (e.g., methoxy) enhances enzyme binding, while methyl groups at the 3-position balance steric effects .

- Unanswered Questions: Direct experimental data on 5-(4-Methoxyphenyl)-3-methylphenol’s bioactivity and stability are lacking. Comparative studies with fluorinated or chlorinated analogs could reveal structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.